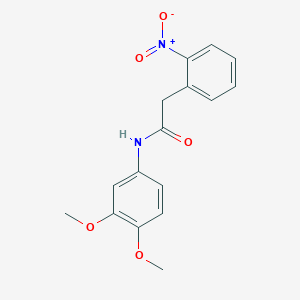![molecular formula C18H18N2O2 B5739792 N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide, also known as AM404, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. AM404 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
作用机制
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide exerts its effects by inhibiting the uptake of anandamide, a neurotransmitter that is involved in pain signaling and inflammation. By blocking the uptake of anandamide, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide increases the levels of this neurotransmitter in the brain, leading to reduced pain and inflammation. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to activate the TRPV1 receptor, which is involved in pain signaling and thermoregulation.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the activation of immune cells, such as microglia and astrocytes. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has also been shown to reduce pain and inflammation by blocking the uptake of anandamide.
实验室实验的优点和局限性
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses.
未来方向
There are several future directions for research on N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have neuroprotective effects, and it may be able to slow or prevent the progression of these diseases. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide may have potential as a treatment for chronic pain and inflammation, as well as other conditions that involve the endocannabinoid system. Further research is needed to fully understand the potential therapeutic applications of N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide.
合成方法
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol and 4-methylphenylacetic acid with acetic anhydride and phosphorous pentoxide. The resulting product is then subjected to a series of purification steps to obtain pure N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide.
科学研究应用
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects by blocking the uptake of the endocannabinoid anandamide, which is involved in pain signaling. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYILEBMAAWOSL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)

![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)



![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)

![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)